molecular formula C8H14O2 B8512708 Ethyl 3-methylpent-4-enoate CAS No. 7796-71-6

Ethyl 3-methylpent-4-enoate

Cat. No. B8512708
Key on ui cas rn: 7796-71-6
M. Wt: 142.20 g/mol
InChI Key: AUAKFHKYJDJBKI-UHFFFAOYSA-N
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Patent
US04560401

Procedure details

A solution of 53.18 g of 3A in 400 ml of dry methylene chloride was cooled to -78° C. Ozone was passed through the cold solution for 3.5 hours, air was passed through the solution for 10 minutes, then the solution was allowed to warm. At -50° C., 41.63 g of triethylamine was added drop-by-drop slowly. A strongly exothermic reaction occurred immediately, and the mixture was maintained at 5°-10° C. over the period of addition of the amine (30 minutes). The mixture then was stirred at room temperature for 2 hours, the solvents were evaporated under reduced pressure, and the residue was vacuum-chromatographed on silica gel, ether being used as eluent. The solution thus obtained was dried (MgSO4) and the solvent was evaporated to give ethyl 3-methyl-4-oxobutanoate (3B), as a slightly unstable pale yellow oil.
Name
Quantity
53.18 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.63 g
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:9]=C)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[O:11]=[O+][O-].C(N(CC)CC)C>C(Cl)Cl>[CH3:1][CH:2]([CH:9]=[O:11])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
53.18 g
Type
reactant
Smiles
CC(CC(=O)OCC)C=C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
41.63 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture then was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
CUSTOM
Type
CUSTOM
Details
A strongly exothermic reaction
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was vacuum-chromatographed on silica gel, ether being
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(CC(=O)OCC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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